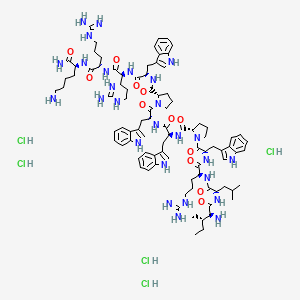

![molecular formula C79H119N5O31 B10858678 (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide CAS No. 202748-83-2](/img/structure/B10858678.png)

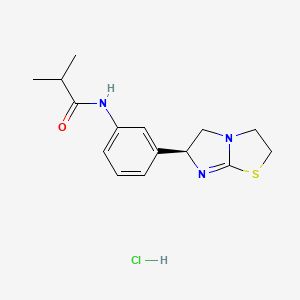

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

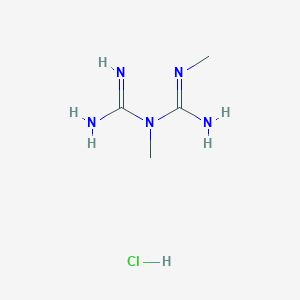

SPK-843: , also known by its code name AMCIPATRICIN , represents a significant breakthrough in antifungal treatment. It is a semi-synthetic, water-soluble polyene antibiotic. The compound is derived from SPA-S-752 , which itself originates from an amide derivative of partricin A produced by a mutant strain of Streptomyces aureofaciens . Clinical trials are currently underway to evaluate its therapeutic efficacy for deep-seated mycoses.

Preparation Methods

The synthetic routes for SPK-843 involve its transformation from SPA-S-752. The compound is obtained as a water-soluble diascorbate salt. Unfortunately, specific reaction conditions and industrial production methods are not widely available in the literature at this time.

Chemical Reactions Analysis

SPK-843 exhibits dose-dependent efficacy in murine pulmonary aspergillosis models. It undergoes interactions with fungal pathogens, including Candida spp. , Cryptococcus neoformans , and Aspergillus spp. . While detailed reagents and conditions are not explicitly documented, its in vitro inhibitory activity is comparable to or better than that of amphotericin B (AMB) .

Scientific Research Applications

Chemistry: Its antifungal properties make it valuable for drug development and chemical research.

Biology: Researchers explore its effects on fungal cell membranes and potential mechanisms of resistance.

Medicine: SPK-843 may offer an alternative to existing antifungal drugs with fewer side effects.

Industry: Its broad-spectrum activity could impact pharmaceuticals and agriculture.

Mechanism of Action

The exact mechanism by which SPK-843 exerts its antifungal effects remains an active area of investigation. It likely involves interactions with fungal cell membranes, disrupting their integrity and function. Further studies are needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

While specific comparisons are scarce, SPK-843’s unique features include its water solubility, broad-spectrum activity, and reduced toxicity compared to traditional antifungals like amphotericin B . Similar compounds in this class include azoles and echinocandins , but SPK-843’s distinct profile sets it apart.

Properties

CAS No. |

202748-83-2 |

|---|---|

Molecular Formula |

C79H119N5O31 |

Molecular Weight |

1634.8 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |

InChI |

InChI=1S/C67H103N5O19.2C6H8O6/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2,5,7-10H,1H2/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-,5+/m000/s1 |

InChI Key |

VUJFLULIGNDMNL-VJVWVGQESA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)

![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)